Product packaging for Trimethoprim impurity F(Cat. No.:CAS No. 16285-82-8)

Trimethoprim impurity F

Numéro de catalogue: B125099
Numéro CAS: 16285-82-8
Poids moléculaire: 339.19 g/mol
Clé InChI: XJSNBPJINGRLAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimethoprim Impurity F, also known as 3-Desmethoxy 3-Bromo Trimethoprim or 5-(3-Bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is a identified impurity of the antibacterial drug Trimethoprim . This compound, with CAS number 16285-82-8 and a molecular formula of C13H15BrN4O2, serves as a crucial quality control standard in pharmaceutical development and manufacturing . It is instrumental in the analysis of Trimethoprim batches using various chromatographic and spectroscopic methods, helping to identify and quantify this impurity to ensure the safety and efficacy of the final drug product . As a well-characterized impurity, this compound is a vital reference standard for activities related to Abbreviated New Drug Application (ANDA) filings, method validation, and stability studies . The product is provided with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, and is intended for research applications only . It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrN4O2 B125099 Trimethoprim impurity F CAS No. 16285-82-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388342
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16285-82-8
Record name Trimethoprim impurity F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-VS20D6Q9V2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Characterization of Trimethoprim Impurity F

Chemical Nomenclature and Identifiers of Trimethoprim Impurity F

The unique identity of a chemical compound is established through a combination of systematic names and standardized numerical identifiers, which facilitate its unambiguous recognition in scientific literature and regulatory databases.

The systematic chemical name for this compound, following IUPAC (International Union of Pure and Applied Chemistry) conventions, is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine . synzeal.compharmaffiliates.compharmaceresearch.com This name precisely describes the molecular structure, indicating a pyrimidine-2,4-diamine core substituted at the 5-position with a (3-bromo-4,5-dimethoxyphenyl)methyl group. It is also referred to as 3-Desmethoxy 3-Bromo Trimethoprim. synthinkchemicals.com

The Chemical Abstracts Service (CAS) has assigned the registry number 16285-82-8 to this compound. synthinkchemicals.comcleanchemlab.comaxios-research.comelitesynthlaboratories.comsimsonpharma.com This unique numerical identifier is widely used in chemical databases and literature to retrieve information specific to this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value
Systematic Chemical Name 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine synzeal.compharmaffiliates.compharmaceresearch.com
CAS Registry Number 16285-82-8 synthinkchemicals.comcleanchemlab.comaxios-research.com
Molecular Formula C₁₃H₁₅BrN₄O₂ pharmaceresearch.comsynthinkchemicals.comaxios-research.com

| Molecular Weight | 339.19 g/mol pharmaffiliates.comaxios-research.com |

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of pharmaceutical impurities. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) provide detailed information about the atomic arrangement and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For Trimethoprim and its impurities, ¹H NMR (proton NMR) is commonly used to determine the number and environment of hydrogen atoms in the molecule. While specific ¹H NMR spectral data for this compound is not detailed in the provided search results, reference standards for this impurity are typically supplied with comprehensive characterization data, including ¹H NMR spectra, to confirm its structure. synthinkchemicals.comsynthinkchemicals.com The analysis would involve comparing the chemical shifts, integration, and coupling patterns of the protons in the impurity's spectrum with those expected for the proposed structure of 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine.

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique allows for the accurate measurement of the mass-to-charge ratio (m/z) of ions, which can be used to deduce the exact molecular formula. For this compound, HR-MS would be used to confirm its elemental formula of C₁₃H₁₅BrN₄O₂. pharmaceresearch.comsynthinkchemicals.comaxios-research.com The high accuracy of HR-MS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive evidence for the identity of the impurity. klivon.com The fragmentation patterns observed in the mass spectrum can further support the structural elucidation by revealing information about the molecule's substructures. researchgate.net

Table 2: List of Compounds

Compound Name
Trimethoprim
This compound
5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
3-Desmethoxy 3-Bromo Trimethoprim
Sulfamethoxazole

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of pharmaceutical impurities. In the context of this compound, MS/MS provides critical information by isolating the impurity's molecular ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process allows for the confirmation of its molecular weight and provides deep insights into its chemical structure. The fragmentation pattern serves as a structural fingerprint, enabling the identification of the core scaffolds and the positions of substituents, which is essential for distinguishing it from the active pharmaceutical ingredient (API) and other related substances. synthinkchemicals.comnih.gov

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a fundamental technique within tandem mass spectrometry where ions are fragmented by colliding them with neutral gas molecules. nih.govnih.gov For the analysis of this compound, the protonated molecular ion [M+H]⁺ would be selectively isolated and then accelerated into a collision cell containing an inert gas like argon or nitrogen. The resulting collisions impart internal energy to the ion, leading to the cleavage of specific chemical bonds and the formation of characteristic product ions. nih.govuwaterloo.ca

Studies on the fragmentation of the parent compound, trimethoprim, and structurally similar molecules reveal common fragmentation pathways involving the cleavage of the bond between the pyrimidine (B1678525) ring and the benzyl (B1604629) group. nih.govresearchgate.net For Impurity F, CID would be expected to produce fragments corresponding to the 2,4-diaminopyrimidine (B92962) moiety and the 3-bromo-4,5-dimethoxybenzyl moiety. The precise mass measurement of these fragments helps to confirm the identity and location of the bromine and methoxy (B1213986) groups on the benzyl ring, providing unambiguous structural confirmation. nih.gov

Electrospray Ionization (ESI) Studies

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like Trimethoprim and its impurities. nih.govchromatographyonline.com In this method, a solution containing the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions of the analyte are released. nih.gov

For the characterization of this compound, ESI is typically performed in positive ion mode, which generates a prominent protonated molecular ion [M+H]⁺. nih.govresearchgate.net This ion's mass-to-charge ratio (m/z) provides a direct measurement of the impurity's molecular weight. The stability of the ESI process ensures that the molecular ion is generated with minimal in-source fragmentation, making it an ideal precursor for subsequent MS/MS analysis, such as CID studies. biomedres.us

Table 1: Overview of Mass Spectrometry Techniques for this compound Analysis
TechniquePrimary FunctionInformation Obtained for Impurity F
Electrospray Ionization (ESI)Generates gas-phase ions from a liquid sample. chromatographyonline.comProduces the protonated molecular ion [M+H]⁺, confirming the molecular weight (~339.19 g/mol). axios-research.com
Collision-Induced Dissociation (CID)Fragments a selected precursor ion to generate product ions. nih.govCreates a specific fragmentation pattern that acts as a structural fingerprint. nih.govuwaterloo.ca
Differential Mobility Spectrometry (DMS)Separates ions in the gas phase based on their size, shape, and charge state. sciex.comIsolates Impurity F from isomers or co-eluting compounds prior to MS analysis. nih.govuwaterloo.ca
Differential Mobility Spectrometry (DMS) Coupled with MS/MS for Isomer Separation

Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), is an advanced separation technique that can be coupled with mass spectrometry to enhance analytical specificity. sciex.comresearchgate.net DMS separates ions in the gas phase based on differences in their mobility when subjected to alternating high and low electric fields. nih.govuwaterloo.ca This technique is particularly valuable for impurity analysis, where impurities may be isomeric with the API or other process-related compounds, making them difficult to separate by chromatography alone. lcms.cz

In the analysis of Trimethoprim and its derivatives, DMS can effectively separate positional isomers. nih.govuwaterloo.ca For this compound, DMS would be used as a gas-phase filter before the ions enter the mass spectrometer. By applying a specific compensation voltage, Impurity F ions can be selectively transmitted for MS/MS analysis while interfering isobaric compounds (compounds with the same mass) are filtered out. This results in cleaner mass spectra and higher confidence in the identification and structural characterization of the impurity, especially in complex sample matrices. nih.govuwaterloo.calcms.cz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule based on the absorption of infrared radiation. synthinkchemicals.com When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorbance or transmittance of radiation versus the frequency (typically in wavenumbers, cm⁻¹), revealing a unique pattern of absorption bands corresponding to the molecule's functional groups.

For the structural elucidation of this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. Based on its chemical structure, 5-(3-bromo-4,5-dimethoxybenzyl)pyrimidine-2,4-diamine, the following peaks would be anticipated:

N-H Stretching: The primary amine (-NH₂) groups on the pyrimidine ring would produce strong stretching vibrations, typically in the region of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the benzyl and pyrimidine rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy (-OCH₃) and methylene (B1212753) (-CH₂-) groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic rings (both benzyl and pyrimidine) would result in several bands in the 1450-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl ether linkages of the two methoxy groups would produce strong, characteristic C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. researchgate.net

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is primarily used to analyze molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can absorb energy in the UV-Vis range.

The structure of this compound contains two main chromophoric systems: the 2,4-diaminopyrimidine ring and the substituted benzene (B151609) ring. These conjugated systems are responsible for its UV absorption properties. Studies conducted on the parent compound, Trimethoprim, which has a very similar chromophoric structure, show a maximum absorption band (λmax) in the range of 278-292 nm, with the exact wavelength depending on the solvent used. nih.govconicet.gov.ar Therefore, it is expected that this compound will exhibit a strong absorption band in a similar region of the UV spectrum. This characteristic λmax is useful for the detection and quantification of the impurity in chromatographic analyses. journalcra.comresearchgate.net

Table 2: Expected Spectroscopic Data for this compound
Spectroscopic MethodStructural FeatureExpected Observation
Infrared (IR) SpectroscopyAmine Groups (-NH₂)Strong N-H stretching bands at ~3300-3500 cm⁻¹. researchgate.net
Aromatic Rings (C=C)Stretching bands at ~1450-1650 cm⁻¹. researchgate.net
Methoxy Groups (C-O)Strong C-O stretching bands at ~1000-1275 cm⁻¹. researchgate.net
Aliphatic Groups (C-H)Stretching bands just below 3000 cm⁻¹.
Bromo-substituent (C-Br)Stretching band at ~500-600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) SpectroscopyConjugated Aromatic/Pyrimidine SystemMaximum absorption (λmax) at ~278-292 nm. nih.govconicet.gov.ar

Formation Pathways and Degradation Mechanisms of Trimethoprim Impurity F

Synthetic Routes Leading to Trimethoprim Impurity F

The formation of this compound is exclusively a matter of chemical synthesis, arising from specific starting materials and reaction conditions rather than from the degradation of the Trimethoprim molecule itself. nih.govsynthinkchemicals.com Investigations into batches of Trimethoprim from various manufacturers have identified this brominated compound as a recurring process-related impurity. nih.gov Its structure, which features a bromine atom in place of the 3-methoxy group on the benzyl (B1604629) ring, points directly to precursors used in the synthesis of the 3,4,5-trimethoxybenzyl moiety of Trimethoprim.

Side Reactions During Trimethoprim Synthesis

While less common, side reactions during synthesis could potentially introduce a bromine atom onto a precursor molecule. If a brominating agent is present, either as a reagent in an alternative synthetic step or as a contaminant, it could react with an intermediate of the trimethoxybenzyl group, leading to the formation of the brominated precursor that ultimately yields Impurity F. However, the more direct and probable cause is related to the primary starting materials.

Incomplete Reactions

A more plausible pathway for the formation of Impurity F involves the use of brominated starting materials and subsequent incomplete reactions. For instance, a synthetic strategy for the 3,4,5-trimethoxybenzyl group might proceed via an intermediate such as 3-bromo-4,5-dimethoxybenzaldehyde. The intended reaction would involve the replacement of the bromine atom with a methoxy (B1213986) group. If this nucleophilic substitution reaction does not proceed to completion, the unreacted brominated intermediate will be carried through the subsequent condensation with the pyrimidine (B1678525) moiety, resulting directly in the formation of this compound. The presence of this impurity has been confirmed in multiple lots of Trimethoprim, suggesting that such synthetic pathways are utilized and that control of this specific step is critical. nih.govresearchgate.net

Reaction Conditions and Reagent Influence

The control of reaction conditions and the purity of reagents are paramount in minimizing the formation of process-related impurities like Impurity F. The choice of solvent, temperature, and reaction time can significantly influence the completeness of a reaction. For example, suboptimal conditions could hinder the rate of methoxylation, leaving a higher percentage of the brominated precursor unreacted. Furthermore, the purity of the starting benzaldehyde (B42025) derivative is crucial. Contamination of the desired 3,4,5-trimethoxybenzaldehyde (B134019) with its brominated analog would inevitably lead to the formation of this compound. Strict quality control of raw materials is therefore essential to prevent its introduction into the manufacturing process.

Table 1: Potential Synthetic Precursors and Resulting Impurity

Precursor MoleculeIntended ProductResulting ImpurityPotential Cause
3-bromo-4,5-dimethoxybenzaldehydeTrimethoprimThis compoundIncomplete methoxylation reaction
3,4,5-trimethoxybenzaldehyde (contaminated with brominated analog)TrimethoprimThis compoundUse of impure starting materials

Degradation Mechanisms of Trimethoprim Generating Impurities

The degradation of the parent drug, Trimethoprim, has been studied under various conditions and proceeds through pathways distinct from the formation of Impurity F. Degradation processes typically involve the modification of the existing Trimethoprim molecule through oxidation, hydrolysis, or photolysis, rather than the introduction of a new halogen atom. nih.gov Therefore, this compound is not considered a degradation product.

Photochemical Degradation Pathways of Trimethoprim Leading to Impurities

Trimethoprim can undergo degradation when exposed to light. nih.gov Photodegradation is influenced by factors such as pH and the presence of photosensitizing agents. nih.gov Studies have shown that the process can be slow, but it leads to several transformation products. mdpi.com The primary photochemical reactions involve the modification of the Trimethoprim structure, such as additions to the benzene (B151609) ring initiated by hydroxyl radicals in aqueous environments. nih.govnih.gov These pathways result in hydroxylated derivatives and other related substances. The formation of a brominated compound like Impurity F through photochemical degradation is chemically implausible as it would require a source of bromine and a specific substitution reaction not characteristic of photolytic pathways.

Oxidative Degradation Pathways

Oxidative degradation is a significant pathway for the transformation of Trimethoprim. nih.gov Advanced oxidation processes (AOPs), such as those involving Fenton reagents (Fe²⁺/H₂O₂) or UV/H₂O₂, generate highly reactive hydroxyl radicals (•OH) that readily attack the Trimethoprim molecule. mdpi.comresearchgate.net Research has identified several degradation products resulting from these processes. The main reaction pathways include hydroxylation of the aromatic ring, demethylation of the methoxy groups, and cleavage of the methylene (B1212753) bridge connecting the two rings. researchgate.netdiva-portal.org These oxidative transformations can significantly reduce the concentration of the parent drug in water treatment scenarios. acs.orgresearchgate.net However, none of the identified oxidative degradation products include the brominated this compound.

Table 2: Major Reported Degradation Products of Trimethoprim

Degradation PathwayKey Reactive SpeciesTypical Degradation Products
Photochemical DegradationPhotons, Hydroxyl Radicals (•OH)Hydroxylated Trimethoprim derivatives, products of ring cleavage
Oxidative DegradationHydroxyl Radicals (•OH), Sulfate Radicals (SO₄•⁻)α-hydroxytrimethoprim, Trimethoprim N-oxides, demethylated derivatives

Hydrolytic Degradation Pathways

While specific studies detailing the hydrolytic degradation pathways of this compound are not extensively available in the public domain, an understanding can be extrapolated from the general principles of hydrolysis and the behavior of the parent compound, Trimethoprim. Trimethoprim itself can undergo hydrolytic degradation, which typically involves the cleavage of its ether linkages or modifications to the pyrimidine ring under certain pH and temperature conditions. nih.gov

For Impurity F, with its brominated aromatic ring, the primary sites susceptible to hydrolysis would be the methoxy groups on the benzyl ring and the amino groups on the pyrimidine ring. Hydrolysis of the methoxy groups would result in the formation of corresponding hydroxy compounds. The C-Br bond is generally stable to hydrolysis under typical pharmaceutical processing and storage conditions. However, extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures could potentially lead to the cleavage of the ether linkages or deamination of the pyrimidine ring, although such conditions are unlikely during routine manufacturing or storage.

Further research would be necessary to delineate the precise kinetics and products of Impurity F's hydrolytic degradation. Such studies would typically involve subjecting the impurity to a range of pH values (e.g., pH 2, 7, and 10) at elevated temperatures and analyzing the resulting degradants using techniques like HPLC and mass spectrometry.

Thermal Degradation Profiles

The thermal stability and degradation profile of this compound are critical parameters for understanding its behavior during manufacturing processes that may involve heat, such as drying and milling, as well as for determining appropriate storage conditions.

Studies on the thermal decomposition of Trimethoprim indicate that the parent drug is thermally stable up to approximately 240°C. scielo.brscielo.br Beyond this temperature, it undergoes a two-step decomposition process. scielo.brscielo.br Given the structural similarity, it can be inferred that this compound would exhibit a comparable thermal stability profile. The presence of the bromine atom on the benzene ring might slightly alter the decomposition onset and pathway, but significant degradation is not expected at temperatures typically employed in pharmaceutical manufacturing.

A comprehensive thermal degradation profile for Impurity F would be established using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA would provide information on the mass loss as a function of temperature, indicating the temperatures at which decomposition occurs. DSC would reveal endothermic or exothermic events associated with melting, crystallization, or decomposition.

Table 1: Inferred Thermal Properties of Trimethoprim and Impurity F

CompoundKey Thermal EventsOnset of Decomposition
Trimethoprim Melting followed by decomposition~240°C
This compound Likely similar melting and decomposition behaviorExpected to be in a similar range to Trimethoprim

This table is based on inferential data and highlights the need for specific experimental studies on Impurity F.

Impurity Fate Mapping During Manufacturing Processes

Impurity fate mapping is a critical exercise in pharmaceutical process development that involves tracking the formation, transformation, and purging of impurities throughout the manufacturing process. This systematic approach ensures that the final active pharmaceutical ingredient (API) meets the required purity specifications.

For this compound, fate mapping would begin with identifying the potential points of its introduction or formation in the synthesis of Trimethoprim. Given its structure, Impurity F is likely a process-related impurity, potentially arising from a brominated starting material or a side reaction during the synthesis.

The fate mapping study would involve:

Spiking Studies: Intentionally adding a known amount of Impurity F at various stages of the manufacturing process (e.g., before a crystallization step, before a filtration step).

Process Hold-Time Studies: Evaluating the stability of process intermediates and the potential for Impurity F formation during planned process holds.

Analysis of Intermediates and Mother Liquors: Quantifying the levels of Impurity F in isolated intermediates and in the waste streams (mother liquors) from crystallization steps to understand its purging efficiency.

The data gathered from these studies would provide a comprehensive understanding of how Impurity F behaves throughout the manufacturing process, enabling the implementation of effective control strategies to ensure its level in the final Trimethoprim API is consistently below the acceptable limit.

Analytical Method Development and Validation for Trimethoprim Impurity F

Chromatographic Techniques for Separation and Quantification

The analysis and control of impurities are critical aspects of pharmaceutical development and manufacturing. For Trimethoprim and its related substances, including Impurity F, chromatographic techniques are the primary methods for separation and quantification. researchgate.net High-Performance Liquid Chromatography (HPLC) stands out as the most widely applied technique due to its high resolution, sensitivity, and robustness in analyzing pharmaceutical compounds and their impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone for the analysis of Trimethoprim impurities as evidenced by its extensive use in pharmacopoeial monographs and research literature. thermofisher.comthermofisher.com The development of a successful HPLC method hinges on the strategic selection of the stationary phase, mobile phase composition, and detector to achieve the desired specificity, sensitivity, and accuracy for quantifying Trimethoprim impurity F. synthinkchemicals.com

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Trimethoprim and its impurities. sielc.com This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For this compound, RP-HPLC methods provide excellent resolution from the active pharmaceutical ingredient (API) and other related impurities. nih.gov

A typical RP-HPLC system for this purpose involves a C18 or ODS column, a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), and UV detection. nih.govnih.gov The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) both describe RP-HPLC methods for the impurity profiling of Trimethoprim. thermofisher.comthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to RP-HPLC, particularly for polar compounds that are poorly retained in reversed-phase systems. chromatographyonline.com HILIC employs a polar stationary phase (such as silica (B1680970) or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small percentage of aqueous buffer. researchgate.netchromatographyonline.com A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of analytes between this layer and the bulk mobile phase. chromatographyonline.com

For Trimethoprim, a HILIC method was developed using a HALO-HILIC column with a mobile phase of sodium acetate (B1210297)/acetic acid buffer and acetonitrile (10:90 v/v), demonstrating the technique's applicability for quantifying the parent drug. researchgate.netmedicopublication.com This approach can be adapted for the separation of its polar impurities, offering a different selectivity compared to RP-HPLC. alfa-chemistry.com

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation of this compound from Trimethoprim and other related substances. Key variables include the type of organic solvent, the pH and strength of the aqueous buffer, and the use of additives.

In RP-HPLC, acetonitrile and methanol are the most common organic modifiers. sielc.comresearchgate.net The pH of the aqueous component is crucial for controlling the ionization state of the basic Trimethoprim molecule and its impurities, which significantly affects their retention and peak shape. Buffers such as phosphate (B84403) or acetate are often used to maintain a stable pH. nih.govscirp.org For instance, one method utilizes a mobile phase of 0.01 M sodium acetate and acetonitrile. nih.gov Another established method for separating six impurities uses a mobile phase of methanol and a sodium perchlorate (B79767) solution. nih.govresearchgate.net

In HILIC methods, the ratio of acetonitrile to the aqueous buffer is the primary driver of retention. researchgate.net Increasing the proportion of the aqueous component decreases retention. The pH and ionic strength of the buffer also play a significant role in modulating selectivity, especially for ionizable compounds. A study on Trimethoprim quantification by HILIC used a mobile phase of 40 mM sodium acetate/acetic acid buffer (pH 4.75) with acetonitrile in a 10:90 ratio. researchgate.net

The choice of the chromatographic column is fundamental to the successful separation of this compound. The selection depends on the chosen chromatographic mode and the physicochemical properties of the analytes.

For RP-HPLC, octadecylsilane (B103800) (C18 or ODS) columns are the most widely used due to their versatility and wide availability. thermofisher.comresearchgate.net These columns provide the necessary hydrophobicity to retain Trimethoprim and its impurities, allowing for their separation based on differences in polarity. Both the USP 38 and EP 8.0 monographs specify the use of C18 columns for the determination of Trimethoprim impurities, including impurity F. thermofisher.comthermofisher.com The European Pharmacopoeia also mentions the use of a nitrile column for the analysis of specific impurities, highlighting that different stationary phase chemistries can offer alternative selectivity. researchgate.net

For HILIC, various polar stationary phases are available, including underivatized silica, amino, and zwitterionic phases. alfa-chemistry.com A method for Trimethoprim quantification successfully employed a HALO-HILIC column. researchgate.net The choice among these depends on the specific separation challenge, as each offers unique selectivity based on different interaction mechanisms. chromatographyonline.com

Ultraviolet (UV) detection is the most common and robust method for the quantification of Trimethoprim and its impurities in HPLC analysis. researchgate.net This is because the analytes possess chromophores that absorb light in the UV region. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and specificity. Wavelengths such as 254 nm and 280 nm have been reported for the analysis of Trimethoprim. nih.govnih.govresearchgate.net

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is an advanced type of UV detector that can acquire spectra across a range of wavelengths simultaneously. nih.gov This capability is particularly useful during method development for selecting the optimal detection wavelength and for assessing peak purity, ensuring that the chromatographic peak of Impurity F is not co-eluting with other substances.

The following tables summarize exemplary chromatographic conditions reported for the analysis of Trimethoprim and its impurities.

Table 1: Examples of Reversed-Phase HPLC Methods

ColumnMobile PhaseFlow RateDetectorWavelengthAnalyte(s)Reference
Thermo Scientific Acclaim 120 C18As per USP 38 monographNot SpecifiedUVNot SpecifiedTrimethoprim and Impurities A, B, C, D, F, G, J thermofisher.com
Thermo Scientific Hypersil Gold C18As per EP 8.0 monographNot SpecifiedUVNot SpecifiedTrimethoprim and Impurities B, D, E, F, G, J thermofisher.com
C18Methanol and Sodium Perchlorate solution1.3 mL/minUV280 nmTrimethoprim and six impurities nih.govresearchgate.net
Reversed-phase system0.01 M Sodium Acetate and AcetonitrileNot SpecifiedUV254 nmTrimethoprim nih.gov

Table 2: Example of HILIC Method

ColumnMobile PhaseFlow RateDetectorWavelengthAnalyte(s)Reference
HALO-HILICNaOAc/HAc buffer (40 mM, pH 4.75) with Acetonitrile (10:90 v/v)Not SpecifiedUV280 nmTrimethoprim researchgate.netmedicopublication.com

Method Validation Parameters According to ICH Guidelines

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.net The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, outlining the performance characteristics that need to be evaluated. amsbiopharma.comeuropa.euich.org For a quantitative impurity test like the one for this compound, key validation parameters include specificity, linearity, range, and accuracy. slideshare.netsps.nhs.uk

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.netscioninstruments.com For an impurity test, the method must be able to separate the impurity peak from the main drug substance peak and any other related impurities. ikev.orggavinpublishers.com

Demonstration of specificity typically involves:

Resolution : In chromatographic methods, demonstrating baseline resolution between the impurity F peak and the adjacent peaks (e.g., Trimethoprim or other impurities). A resolution factor of ≥1.5 is generally considered acceptable. sps.nhs.uk

Spiking Studies : Spiking the drug substance or product with a known amount of impurity F and showing that the method can accurately recover the impurity without interference. ikev.org

Forced Degradation : Subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products and demonstrating that the impurity F peak is not interfered with by any degradants formed. gavinpublishers.com

The pCEC method developed for Trimethoprim impurities demonstrated specificity by successfully separating four major impurities, including impurity F, from the main Trimethoprim peak. researchgate.net

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com It is typically demonstrated by analyzing a series of dilutions of a standard solution. The relationship between concentration and response is evaluated statistically, often by calculating the correlation coefficient (r), y-intercept, and slope of the regression line from a linear regression analysis. ikev.org A correlation coefficient greater than 0.99 is generally desired.

Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of linearity, accuracy, and precision. gavinpublishers.com For the determination of an impurity, the ICH guidelines recommend a range from the reporting level of the impurity to 120% of the specification limit. ajrconline.orggmpsop.com

The validated pCEC method for this compound established linearity and range as detailed in the table below. researchgate.net

ParameterValue for this compound
Linearity Range0.02 - 0.10 mg/mL
Correlation Coefficient (r)> 0.9980

Accuracy is the closeness of the test results obtained by the method to the true value. gavinpublishers.comwjarr.com It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix (spiking). wjarr.com For an impurity method, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., three concentrations with three replicates each). crsubscription.com

The accuracy of the pCEC method for Trimethoprim impurities was demonstrated by analyzing spiked bulk samples of Trimethoprim. researchgate.net The results showed good recovery for the impurities, indicating the method's accuracy. researchgate.net

ParameterFinding for Trimethoprim Impurities
Mean Recovery from Spiked Samples92% - 110%

Precision (Repeatability, Intermediate Precision)

Precision in an analytical method refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu For impurity quantification, precision is typically evaluated at two levels: repeatability and intermediate precision. europa.eu

Repeatability (Intra-assay Precision) Repeatability assesses the precision of the method over a short time frame under the same operating conditions. europa.eu This is typically determined by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). ikev.orgchromatographyonline.com The results are often expressed as the Relative Standard Deviation (%RSD). For quantitative impurity tests, a common acceptance criterion for %RSD is not more than 10%. sps.nhs.uk

Intermediate Precision Intermediate precision evaluates the method's reliability under variations within the same laboratory. europa.eu This involves analyzing the sample on different days, with different analysts, or using different equipment to assess the impact of these random events on the analytical outcome. europa.euikev.org The extent of this evaluation depends on the intended use of the procedure. ikev.org The results from both repeatability and intermediate precision studies are often compared and analyzed, for instance using an F-test, to determine if there are statistically significant differences between the data sets. sps.nhs.uk

Table 1: Illustrative Precision Data for this compound Analysis

Precision LevelParameterAcceptance CriterionHypothetical ResultPass/Fail
Repeatability %RSD (n=6 determinations)≤ 10%4.5%Pass
Intermediate Precision %RSD (n=6 determinations, different day/analyst)≤ 10%5.8%Pass
Comparison F-ratio (calculated) vs. F-ratio (critical)F(calc) < F(crit)1.45 < 5.05Pass

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for analytical methods designed to quantify impurities. They define the lowest concentration of an analyte that can be reliably measured.

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It signifies the concentration at which the instrument signal is distinguishable from the background noise.

Limit of Quantitation (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities known to be unusually potent or toxic, the quantitation limit must be commensurate with the level at which these impurities need to be controlled. ikev.org

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of regression lines) and S is the slope of the calibration curve.

While specific values for this compound are method-dependent, a stability-indicating HPLC method for Trimethoprim reported an LOD of 0.0066 µg/mL and an LOQ of 0.022 µg/mL for the parent compound, indicating the high sensitivity achievable with modern chromatographic techniques. propulsiontechjournal.com A separate spectrophotometric method for Trimethoprim found LOD values to be 0.197 µg/mL. ijream.org

Table 2: Common Approaches for Determining LOD and LOQ

MethodApproachTypical Ratio/Formula
Signal-to-Noise Comparison of analyte signal to background noise.LOD ≈ 3:1LOQ ≈ 10:1
Calibration Curve Based on the standard deviation of the response (σ) and the slope of the curve (S).LOD = 3.3 * (σ/S)LOQ = 10 * (σ/S)

Robustness

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters. ijrpb.com It provides an indication of the method's reliability during normal usage. ijrpb.com The evaluation of robustness should be considered during the development phase of the analytical method.

Typical variations studied during a robustness assessment for an HPLC method include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Proportion of organic solvent in the mobile phase (e.g., ± 2%). scielo.org.co

The method is considered robust if the system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, remain within the predefined acceptance criteria despite these modifications. aquaenergyexpo.comnih.gov

Table 3: Example of Robustness Study Parameters for an HPLC Method

Parameter VariedVariationMonitored EffectAcceptance Criterion
Flow Rate 1.1 mL/min → 1.3 mL/minRetention Time, ResolutionSystem suitability criteria met
Mobile Phase pH 5.3 → 5.7Peak Symmetry, ResolutionSystem suitability criteria met
Column Temperature 25°C → 35°CRetention Time, Peak AreaSystem suitability criteria met

Solution Stability

The stability of both the standard and sample solutions is a critical parameter to evaluate during method validation. This ensures that the analytical results are accurate and reliable over the period in which the solutions are prepared and analyzed.

To assess solution stability, standard and sample solutions containing this compound are typically prepared and stored under specified conditions (e.g., room temperature, refrigeration) for a defined period. They are analyzed at regular intervals (e.g., 0, 6, 12, 24 hours) and the results are compared to those of a freshly prepared solution. The solutions are considered stable if the difference in concentration or peak area is within an acceptable range, often not more than 2.0%.

Table 4: Illustrative Solution Stability Data for this compound

Time (Hours)Storage Condition% Difference from Initial (Standard)% Difference from Initial (Sample)Status
6Room Temperature0.5%0.7%Stable
12Room Temperature0.9%1.1%Stable
24Room Temperature1.3%1.6%Stable
48Refrigerated (2-8°C)0.4%0.6%Stable

Reference Standards and Traceability for this compound

The accuracy of impurity quantification relies heavily on the quality of the reference standard used. A reference standard for this compound is a highly purified compound used as a measurement base for the impurity in a sample. synthinkchemicals.com

The use of a well-characterized, certified reference standard is essential for method development, validation, and routine quality control applications. synzeal.comcleanchemlab.com These standards are supplied with a comprehensive Certificate of Analysis (CoA), which includes vital information such as purity (typically determined by HPLC), structural confirmation data (e.g., NMR, MS), and storage conditions. synthinkchemicals.com

For regulatory compliance, it is crucial that the reference standard is traceable to official pharmacopeial standards, such as those from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP), where available. synthinkchemicals.com Traceability ensures consistency and reliability of analytical results across different laboratories and manufacturing sites. Several commercial suppliers provide Trimethoprim EP Impurity F reference standards, which are characterized in accordance with regulatory guidelines to support Abbreviated New Drug Application (ANDA) submissions and commercial production. synzeal.comcleanchemlab.com

Toxicological Considerations and Risk Assessment of Trimethoprim Impurity F

Genotoxicity Assessment

Genotoxicity assessment is a critical step in evaluating the potential risk associated with pharmaceutical impurities. It involves a tiered process that begins with computational predictions and may proceed to in vitro and in vivo testing. The primary goal is to determine if a compound can induce genetic mutations or chromosomal damage. asianjpr.com For any new or uncharacterized impurity like Trimethoprim Impurity F, this evaluation is essential to establish safe limits and ensure patient safety.

The initial step in the genotoxicity hazard assessment of an impurity is typically a computational toxicology evaluation using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. ich.orgfda.gov This in silico approach predicts the outcome of a bacterial mutagenicity assay based on the chemical structure of the impurity. nih.gov The ICH M7 guideline recommends a complementary approach, utilizing two different (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a more robust prediction. lhasalimited.orgnihs.go.jpadebiotech.org The absence of structural alerts from both methodologies is often sufficient to conclude that the impurity is not a mutagenic concern. nihs.go.jp

Expert rule-based systems are knowledge-based models that contain rules derived from established scientific knowledge of chemical structures and their relation to toxicity. adebiotech.orgtaylorfrancis.com These systems, such as Derek Nexus, analyze a query molecule for the presence of specific molecular substructures, known as "structural alerts," which are associated with a known mechanism of toxicity. lhasalimited.orgtapi.com The software's knowledge base is built from public and proprietary data, and the system provides a rationale for its predictions, which aids in expert review. lhasalimited.org For this compound, an expert rule-based system would screen its structure for toxicophores linked to DNA reactivity or mutagenicity.

Statistical-based systems utilize quantitative models derived from large datasets of experimental results from assays like the Ames test. adebiotech.org Software such as Sarah Nexus or MCASE employs statistical algorithms to correlate structural features with the probability of a positive or negative outcome for mutagenicity. nih.govlhasalimited.orgmulticase.com These models compare the structural fragments of the impurity to those in their extensive training databases to generate a prediction. adebiotech.org A prediction is only made if the compound falls within the model's domain of applicability, ensuring greater reliability. nih.govadebiotech.org

Table 1: Overview of In Silico Genotoxicity Prediction Methodologies
MethodologyPrincipleExamplesApplication to this compound
Expert Rule-BasedIdentifies structural alerts based on a curated knowledge base of structure-toxicity rules. lhasalimited.orgadebiotech.orgDerek Nexus, Toxtree tapi.comeuropa.euScreens the chemical structure for known toxicophores associated with mutagenicity.
Statistical-BasedUses statistical algorithms and large experimental datasets to predict the probability of a toxicological endpoint. adebiotech.orgSarah Nexus, MCASE/MultiCASE lhasalimited.orgmulticase.comCalculates the likelihood of mutagenicity based on structural similarity to compounds with known Ames test results.
(Q)SAR Models & DatabasesRelates chemical structure to biological activity; databases provide data for model building and read-across. nih.govOECD QSAR Toolbox, Leadscope multicase.comnih.govProvides a weight-of-evidence assessment by comparing the impurity to structurally similar compounds with known genotoxicity data.

If an in silico analysis identifies a structural alert or if the predictions are inconclusive, further testing is required. medicilon.comich.org The standard and most widely accepted follow-up is the bacterial reverse mutation assay, commonly known as the Ames test. medicilon.comcriver.com This in vitro test is used to screen for chemicals that can cause gene mutations. medicilon.com It employs several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). criver.com The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow in an amino acid-free medium. criver.com

Table 2: Common Bacterial Strains Used in the Ames Test
StrainMutation Type DetectedTarget DNA Sequence
S. typhimurium TA98Frameshift mutationsRepetitive C-G sequence
S. typhimurium TA100Base-pair substitutionsLeucine codon (C-T-C)
S. typhimurium TA1535Base-pair substitutionsLeucine codon (C-T-C)
S. typhimurium TA1537Frameshift mutationsRepetitive C sequence
E. coli WP2 uvrABase-pair substitutionsTryptophan codon (A-T base pair)

A structural alert is a molecular fragment or substructure that is mechanistically linked to genotoxicity. acs.orgresearchgate.net The identification of such alerts is a key component of the initial hazard assessment. The chemical structure of this compound is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine . nih.gov Analysis of this structure reveals potential alerts that would be scrutinized by computational models and toxicological experts.

Key structural features of this compound that warrant evaluation include:

Aromatic Amines : The 2,4-diaminopyrimidine (B92962) moiety contains primary aromatic amine groups. Aromatic amines are a well-known class of compounds that can undergo metabolic activation to form reactive intermediates capable of binding to DNA, a mechanism strongly associated with mutagenicity. nih.govimrpress.com

Haloaromatics : The presence of a bromine atom on the benzene (B151609) ring places the impurity in the haloaromatic class. While alkyl halides are a more commonly cited structural alert, the potential for reactivity of aryl halides is also considered in a thorough assessment. researchgate.net

The presence of a structural alert does not definitively mean the compound is genotoxic, as the rest of the molecule can significantly influence its reactivity and metabolic fate. acs.org However, these alerts serve as a critical indication that further investigation, such as an Ames test, is necessary to determine the actual mutagenic potential of the impurity.

Table 3: Analysis of Potential Structural Alerts in this compound
Structural Alert ClassSpecific Moiety in Impurity FPotential Genotoxic ConcernRelevance
Aromatic Amines2,4-DiaminopyrimidineCan be metabolically activated to reactive, DNA-binding species. nih.govHigh. This is a well-established alert class that would trigger further investigation.
Alkyl/Aryl Halides3-Bromo-dimethoxyphenylPotential for electrophilic reactivity or metabolic activation. researchgate.netModerate. Considered a potential alert that contributes to the overall weight of evidence for requiring further testing.

In Silico Prediction of Genotoxic Potential

Threshold of Toxicological Concern (TTC) Application for Impurities

The Threshold of Toxicological Concern (TTC) is a pragmatic risk assessment tool used to define an acceptable intake level for any unstudied chemical, below which there is a negligible risk of carcinogenicity or other toxic effects. This concept is particularly valuable for pharmaceutical impurities that are present at very low levels and may not have a comprehensive toxicological profile. The TTC approach is founded on the analysis of the carcinogenic potency database of a wide range of chemicals, establishing conservative exposure limits.

For potentially genotoxic impurities, a TTC value of 1.5 µ g/day is widely accepted. synzeal.comtriphasepharmasolutions.com This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure and is considered protective for most pharmaceuticals. synzeal.comtriphasepharmasolutions.com The application of the TTC is a default approach when specific data for an impurity are unavailable. triphasepharmasolutions.com The process involves categorizing chemicals into classes based on their molecular structure and potential toxicity, with a specific, conservative threshold for substances with structural alerts for genotoxicity. triphasepharmasolutions.com

The establishment of the TTC involved a linear extrapolation from the dose that gives a 50% tumor incidence (TD50) to a 1 in 10^6 incidence, using data from the most sensitive species and tumor induction site, making it a highly conservative measure. triphasepharmasolutions.com For an uncharacterized compound like this compound, its acceptable daily intake would be managed at or below this 1.5 µ g/day threshold in the absence of contradictory evidence, ensuring a high margin of safety. Higher limits may be justifiable under specific conditions, such as for short-term exposure periods. triphasepharmasolutions.com

Table 1: Cramer Decision Tree and Associated TTC Values


Cramer ClassDescription of Potential ToxicityTTC Value (µg/day)
Class ILow concern; substances with simple structures and efficient metabolic pathways suggesting low toxicity.1800
Class IIModerate concern; structures that are less innocuous than Class I but lack the high-concern structural features of Class III.540
Class IIIHigh concern; structures suggesting potential for significant toxicity.90
Genotoxic ImpuritiesImpurities with structural alerts for mutagenicity, not otherwise characterized.1.5

Regulatory Guidelines on Genotoxic Impurities (e.g., ICH M7)

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a comprehensive framework that complements the TTC concept. europa.eu It outlines a systematic approach for the identification, categorization, qualification, and control of mutagenic impurities in drug substances. europa.eu The guideline's primary focus is on DNA reactive substances that can directly cause DNA damage, leading to mutations and potentially cancer. ich.org

The ICH M7 process begins with an assessment of an impurity's mutagenic potential. This involves computational toxicology assessments using (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies to predict mutagenic potential based on the chemical structure. ich.org An impurity's structure is compared against known structural alerts for mutagenicity. triphasepharmasolutions.com

Based on the outcome of the (Q)SAR analysis and any available experimental data, impurities are classified into one of five classes:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Contain a structural alert for mutagenicity, but with no or insufficient data to confirm mutagenic activity.

Class 4: Share an alert with the API or related compounds that has been demonstrated to be non-mutagenic.

Class 5: No structural alert for mutagenicity, or evidence indicates the impurity is non-mutagenic.

For impurities in Classes 3, 4, and 5, control measures are generally handled under ICH Q3A/B guidelines for non-mutagenic impurities. However, for Class 1 and 2 impurities, stringent controls are required. If sufficient data exists, a compound-specific acceptable intake is calculated. If not, the TTC of 1.5 µ g/day is applied as the default acceptable intake for controlling the impurity. ich.org A negative bacterial reverse mutation (Ames) test can overrule a structural alert, moving an impurity to Class 5. ich.org

In the case of this compound, a (Q)SAR analysis would be the first step. If a structural alert for mutagenicity were identified, it would be classified as a Class 3 impurity, and further control strategies, potentially including control at the TTC level, would be implemented.

Table 2: ICH M7 Classification of Mutagenic Impurities


ClassDescriptionRecommended Action
1Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake.
2Known mutagens with unknown carcinogenic potential.Control at or below the TTC of 1.5 µg/day.
3Alerting structure, unrelated to the API; no mutagenicity data.Control at or below the TTC, or conduct an Ames test. If the test is negative, treat as a non-mutagenic impurity.
4Alerting structure, shared with the API or related non-mutagenic compounds.Treat as a non-mutagenic impurity.
5No structural alerts, or a negative Ames test.Treat as a non-mutagenic impurity.

Control Strategies and Quality Management of Trimethoprim Impurity F

Impurity Control in Raw Materials and Starting Materials

The control of Trimethoprim Impurity F begins with stringent oversight of the raw and starting materials used in the synthesis of Trimethoprim. As a brominated analogue of Trimethoprim, Impurity F's formation is directly linked to the presence of brominated precursors. The primary starting material for the dimethoxybenzyl portion of Trimethoprim is typically 3,4,5-trimethoxybenzaldehyde (B134019) or a related derivative.

Key control strategies include:

Supplier Qualification: Establishing a robust qualification program for vendors of critical starting materials to ensure they meet predefined quality standards.

Stringent Specifications: Implementing strict specifications for incoming raw materials. For precursors like 3,4,5-trimethoxybenzaldehyde, this includes setting specific limits for any brominated analogues that could lead to the formation of Impurity F.

Analytical Testing: Employing highly sensitive analytical methods to test incoming batches of starting materials for the presence of potential impurity-forming precursors.

A potential route for the introduction of the bromo-substituent is through the raw materials used to construct the benzyl (B1604629) portion of the molecule. For instance, if a brominated version of a veratraldehyde or benzyl bromide derivative is present as an impurity in the starting material, it can be carried through the synthetic steps to form Impurity F. A patent for preparing Trimethoprim impurities suggests that various methoxybenzyl compounds can be used as starting points, highlighting the importance of controlling the purity of these initial building blocks. google.com

Process Optimization for Minimizing Impurity Formation

Optimizing the manufacturing process is a cornerstone of minimizing the formation of this compound. This involves a detailed understanding of the reaction chemistry and identifying critical process parameters (CPPs) that influence impurity generation. Since Impurity F is a synthetic by-product, its formation is governed by reaction conditions.

Strategies for process optimization include:

Reaction Condition Control: Carefully controlling parameters such as temperature, pressure, reaction time, and pH can favor the desired reaction pathway for Trimethoprim synthesis while minimizing side reactions that produce Impurity F.

Reagent Purity and Stoichiometry: Ensuring the high purity of all reagents and solvents is critical. The precise control of the stoichiometric ratios of reactants can also prevent the formation of process-related impurities.

Purification Steps: Developing effective purification methods, such as recrystallization or chromatography, at intermediate and final stages of the API synthesis is crucial for removing any Impurity F that may have formed. The efficiency of these purification steps must be validated to demonstrate their capacity to consistently reduce the impurity to acceptable levels.

Studies on Trimethoprim synthesis focus on achieving high yields and purity, which inherently involves minimizing all impurities, including potential process-related compounds like Impurity F. youtube.comekb.eg

In-Process Control (IPC) Monitoring of this compound

In-process controls (IPCs) are essential for monitoring the manufacturing process in real-time or at critical junctures to ensure it remains within a state of control. pharmtech.com IPCs provide an early warning of deviations that could lead to higher levels of impurities, allowing for corrective action before the final API is produced.

For this compound, the primary IPC method is High-Performance Liquid Chromatography (HPLC).

Monitoring Critical Steps: HPLC analysis is performed on reaction mixtures at the completion of critical steps to quantify the level of Impurity F. This data helps determine if the reaction has proceeded as expected and if the impurity levels are within the validated limits.

Guidance for Purification: The results from IPC monitoring can guide subsequent purification steps. If levels of Impurity F are higher than anticipated, additional or modified purification procedures may be implemented.

The validation of IPC methods ensures they are accurate, precise, and specific for the intended purpose of monitoring the reaction progress and impurity levels. pharmtech.com

Quality Control (QC) and Quality Assurance (QA) Applications

Quality Control (QC) and Quality Assurance (QA) are fundamental to ensuring the final Trimethoprim API meets all required quality attributes. The management of Impurity F is a key aspect of these functions. A crucial tool for QC and QA is a well-characterized reference standard for this compound. synthinkchemicals.comaxios-research.com

Applications of the Impurity F reference standard include:

Analytical Method Validation: The reference standard is used to validate the analytical methods, such as HPLC, employed for release testing. synzeal.com This includes demonstrating the method's specificity, linearity, accuracy, and precision for quantifying Impurity F.

Peak Identification: In chromatographic analysis, the reference standard is used to confirm the identity of the peak corresponding to Impurity F in a sample of Trimethoprim.

System Suitability Testing: Before analyzing any samples, a solution containing the reference standard is often injected to ensure the analytical system is performing correctly.

Quantification: The reference standard serves as the basis for accurately calculating the amount of Impurity F present in a batch of the API. synthinkchemicals.com

These applications are vital for the routine quality control of commercial batches of Trimethoprim and for providing the necessary quality assurance documentation. synthinkchemicals.com

Specifications and Release Testing

Before a batch of Trimethoprim API can be released for use in manufacturing a drug product, it must be tested against a predefined set of specifications. These specifications include an explicit limit for impurities. Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide the framework for setting these limits.

Impurity F would be controlled under the specification for "Related Substances" or "Organic Impurities." phenomenex.comlcms.cz

Impurity Thresholds: ICH guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Release Testing: The final API batch undergoes release testing using a validated, stability-indicating analytical method (typically HPLC) to quantify the level of Impurity F. researchgate.net The batch is only approved if the level of Impurity F and all other impurities are below the limits defined in the specification.

The table below outlines typical chromatographic conditions used for the analysis of Trimethoprim and its related substances, including Impurity F.

ParameterTypical Conditions
Instrument High-Performance Liquid Chromatography (HPLC) System
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., sodium perchlorate (B79767) or potassium dihydrogen phosphate) and an organic solvent (e.g., methanol). lcms.czlcms.cz
Separation Mode Isocratic or Gradient
Flow Rate 0.8 - 1.3 mL/min lcms.czlcms.cz
Column Temperature 25°C
Detector UV at 280 nm lcms.czlcms.cz
Injection Volume 20 µL

This table represents a composite of typical methods; specific parameters may vary based on the official monograph or the validated in-house method.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Filing Considerations

When seeking approval for a generic drug product (ANDA) or documenting the manufacturing details of an API (DMF), comprehensive information on impurity control is a critical regulatory requirement.

Key considerations for this compound in these filings include:

Impurity Profile: The DMF for Trimethoprim must include a detailed impurity profile, listing all potential and actual impurities, including Impurity F. This includes information on their origin (process-related or degradation).

Characterization: The chemical structure of Impurity F must be confirmed through spectral analysis (e.g., NMR, MS). synthinkchemicals.com

Analytical Procedures: The filing must contain the detailed analytical procedures used to detect and quantify Impurity F, along with the corresponding validation reports.

Batch Analysis Data: Data from the analysis of several commercial-scale batches of the API must be provided to demonstrate that the manufacturing process consistently controls the level of Impurity F to within the proposed specification.

Justification of Limits: The proposed specification limit for Impurity F must be justified based on pharmacopeial standards, ICH guidelines, and batch data.

The availability of a qualified reference standard for Impurity F is essential for supporting the analytical data included in ANDA and DMF submissions. pharmaffiliates.comsynthinkchemicals.comallmpus.com

Future Directions in Research on Trimethoprim Impurities

Development of Novel and More Sensitive Analytical Methodologies

The foundation of impurity control lies in the ability to accurately detect, identify, and quantify impurities, often at trace levels. While High-Performance Liquid Chromatography (HPLC) has been the workhorse for analyzing Trimethoprim and its impurities, future research will focus on the development and adoption of more advanced and sensitive analytical techniques. biomedres.usresearchgate.netnih.gov

A key area of development is the refinement of separation techniques. Pressurized Capillary Electrochromatography (pCEC) has already shown promise for the analysis of Trimethoprim impurities, including impurity F. nih.govresearchgate.net This technique offers high separation efficiency and can often achieve separations under isocratic conditions where traditional HPLC methods would require a gradient, leading to simpler and faster analyses. nih.govresearchgate.net Future research will likely explore the optimization of pCEC methods, including the use of novel stationary phases and smaller particle sizes to further enhance resolution and sensitivity. nih.govresearchgate.net

Hyphenated techniques, which couple a separation technique with a powerful detection method, are at the forefront of modern analytical chemistry and will play a crucial role in the future of Trimethoprim impurity analysis. researchgate.netnih.govijfmr.comajrconline.orgijsdr.orgiosrjournals.org The coupling of Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as Time-of-Flight (TOF) or Orbitrap MS, will enable the rapid identification and structural elucidation of even unknown impurities at very low concentrations. researchgate.netapacsci.com Techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, although less common, offer the unparalleled ability to provide detailed structural information of impurities without the need for their isolation. nih.govijfmr.com

The drive for greater sensitivity is paramount, especially for potentially genotoxic impurities that may pose a risk even at very low levels. The development of analytical methods with lower limits of detection (LOD) and quantification (LOQ) will be a continuous effort. This may involve the exploration of novel sample preparation techniques to concentrate impurities before analysis, as well as the use of more sensitive detectors.

Table 1: Emerging Analytical Techniques for Trimethoprim Impurity Analysis

TechniquePrinciplePotential Advantages for Trimethoprim Impurity F Analysis
Pressurized Capillary Electrochromatography (pCEC) A hybrid technique combining the separation principles of HPLC and capillary electrophoresis.High separation efficiency, potential for faster analysis times, and simpler isocratic separations. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Couples the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry.Increased speed, resolution, and sensitivity for detecting and identifying trace-level impurities. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, facilitating the determination of elemental composition and structural elucidation of unknown impurities.Unambiguous identification of impurities without the need for reference standards. apacsci.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Directly couples HPLC separation with NMR spectroscopy for online structural analysis.Provides detailed structural information of impurities in complex mixtures without the need for isolation. nih.govijfmr.com

Advanced In Silico Modeling for Prediction of Impurity Formation and Toxicity

In recent years, computational or in silico models have emerged as powerful tools in pharmaceutical development, offering the potential to predict the formation of impurities and their potential toxicity. dntb.gov.ua Future research on Trimethoprim impurities will increasingly utilize these advanced modeling techniques to proactively manage impurity-related risks.

Software that can predict the degradation pathways of a drug substance under various stress conditions (e.g., heat, light, humidity, and pH) will be instrumental. By understanding the likely degradation products, including potential isomers and rearrangement products of known impurities like this compound, more targeted analytical methods can be developed. These predictive models can also help in identifying the root causes of impurity formation during the manufacturing process, allowing for process optimization to minimize their generation.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-toxicity relationship (QSTR) models will be employed to predict the toxicological properties of impurities. These models use the chemical structure of a compound to estimate its potential for various types of toxicity, such as mutagenicity, carcinogenicity, and developmental toxicity. By applying these models to known and potential Trimethoprim impurities, it will be possible to prioritize which impurities require more rigorous toxicological evaluation and to set appropriate control limits. This approach is particularly valuable for impurities that are difficult to synthesize or isolate in sufficient quantities for traditional toxicological testing.

The development and validation of more accurate and reliable in silico models will be a key research focus. This will involve the use of larger and more diverse datasets for model training and the application of advanced machine learning and artificial intelligence algorithms.

Exploration of Green Chemistry Principles for Impurity Reduction

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the pharmaceutical industry. scispace.com Future research will focus on applying these principles to the synthesis of Trimethoprim to minimize the formation of impurities, including this compound.

This will involve a holistic re-evaluation of the entire synthetic route. Key areas of exploration will include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives can significantly reduce the potential for side reactions that lead to impurity formation.

Catalysis: The use of highly selective catalysts can direct the reaction towards the desired product, minimizing the formation of by-products. Biocatalysis, using enzymes to perform specific chemical transformations, offers a particularly promising avenue for clean and efficient synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product will inherently reduce waste and the potential for impurities.

Real-time Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can provide a better understanding of the reaction kinetics and mechanisms of impurity formation. This allows for tighter process control to minimize deviations that can lead to increased impurity levels.

By integrating green chemistry principles into the design and optimization of the Trimethoprim manufacturing process, it will be possible to not only reduce the environmental impact but also to produce a higher quality product with a cleaner impurity profile.

Comprehensive Toxicological Profiling of Less-Characterized Impurities

While some of the major impurities of Trimethoprim are well-characterized, there is often a lack of comprehensive toxicological data for many of the less-common or newly identified impurities. Future research must focus on the thorough toxicological profiling of these less-characterized impurities to ensure patient safety.

This will involve a tiered approach to toxicological assessment, as recommended by international regulatory guidelines such as those from the International Council for Harmonisation (ICH). The initial step will often involve in silico toxicity predictions, as discussed in section 7.2. Impurities that are flagged as potentially toxic, particularly for genotoxicity, will then be subjected to a battery of in vitro and, if necessary, in vivo toxicological studies.

The development of more sensitive and predictive in vitro assays will be crucial in this endeavor. These assays can provide valuable information on the mechanisms of toxicity and can help to reduce the reliance on animal testing. For impurities that are present at very low levels, the concept of the Threshold of Toxicological Concern (TTC) may be applied. The TTC is a level of exposure below which there is a very low probability of an adverse health effect.

A comprehensive understanding of the toxicological profile of all potential Trimethoprim impurities is the ultimate goal. This knowledge will enable the establishment of scientifically justified and health-protective limits for these impurities in the final drug product, ensuring the continued safe and effective use of Trimethoprim.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Trimethoprim impurity F in pharmaceutical formulations?

this compound is typically quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The United States Pharmacopeia (USP) monograph specifies chromatographic conditions, including a C18 column, mobile phase gradients (e.g., phosphate buffer and acetonitrile), and a flow rate of 1.0 mL/min. Relative retention times (RRT) and response factors (F = 0.5 or 1.0) are critical for distinguishing impurity F from other impurities. For example, peaks with RRTs of 0.9, 2.3, 2.7, or 10.3 require a correction factor of 0.5 to adjust for detector response variability .

Q. How is the relative response factor (F) applied in impurity quantification, and why is it critical for this compound?

The relative response factor compensates for differences in detector sensitivity between Trimethoprim and its impurities. For impurity F, if its RRT aligns with predefined thresholds (e.g., 0.9, 2.3), F = 0.5 is applied to its peak area during calculation. This ensures accurate quantification even when impurities exhibit lower UV absorbance than the parent compound. The formula used is:

Impurity %=100×F×riS(F×ri)+rT\text{Impurity \%} = \frac{100 \times F \times r_i}{S(F \times r_i) + r_T}

where rir_i = impurity peak response, rTr_T = Trimethoprim peak response, and SS = sum of all adjusted impurity responses .

Advanced Research Questions

Q. What methodological challenges arise when developing an HPLC method to separate this compound from co-eluting impurities?

Co-elution is common due to structural similarities between Trimethoprim and its impurities. Advanced method development involves:

  • Column optimization : Testing polar-embedded columns (e.g., Waters Symmetry Shield RP18) to improve selectivity .
  • Gradient refinement : Adjusting acetonitrile/buffer ratios to resolve peaks with RRT differences <0.1.
  • Forced degradation studies : Stressing Trimethoprim under acidic/oxidative conditions to generate impurities and validate separation .
  • Validation : Confirming specificity, linearity (e.g., 0.016–7.5 μg/mL for impurity F), and precision (RSD ≤2.0%) per ICH Q2(R1) .

Q. How can researchers resolve discrepancies in impurity quantification results across laboratories?

Discrepancies often stem from variations in HPLC column aging, mobile phase pH, or detector calibration. Mitigation strategies include:

  • Inter-laboratory harmonization : Sharing validated protocols and reference standards.
  • Orthogonal methods : Cross-verifying results using LC-MS/MS for mass accuracy or nuclear magnetic resonance (NMR) for structural confirmation .
  • System suitability testing : Mandating resolution ≥2.5 between Trimethoprim and critical impurities before analysis .

Q. What advanced techniques are used to elucidate the structure of this compound when reference standards are unavailable?

Structural identification involves:

  • High-resolution mass spectrometry (HRMS) : Determining molecular formula via exact mass (e.g., m/z 290.1264 for impurity F) .
  • Fragmentation studies : Using tandem MS to map cleavage patterns and infer functional groups.
  • Synthetic corroboration : Chemically synthesizing suspected impurities and comparing chromatographic/spectral data .

Q. How do researchers assess the biological relevance of this compound in antimicrobial resistance studies?

While direct evidence is limited, impurity profiling can inform resistance mechanisms. For example:

  • Gene expression analysis : Testing if impurity F upregulates trimethoprim resistance genes (e.g., dfrA1) in E. coli via RT-qPCR.
  • Phenotypic assays : Comparing MIC values of Trimethoprim batches with varying impurity F levels against resistant bacterial strains .

Methodological Tables

Q. Table 1. Key Validation Parameters for this compound Analysis

ParameterRequirement (ICH Q2(R1))Example Data for Impurity F
SpecificityBaseline separation (R ≥2.5)R = 3.2 (vs. Trimethoprim)
LinearityR² ≥0.990.016–7.5 μg/mL (R² = 0.9993)
AccuracyRecovery 90–110%93.0–103.2%
Precision (RSD)≤2.0%Intra-day RSD = 1.5%

Q. Table 2. Structural Elucidation Workflow for Unknown Impurities

StepTechniqueOutcome
Initial detectionHPLC-UVRRT = 2.7, F = 0.5
Molecular formulaHRMSC₁₄H₁₈N₄O₃ (m/z 290.1264)
Functional groupsFT-IR/NMRCarboxylic acid (δ 12.1 ppm in ¹H NMR)
SynthesisOrganic synthesisMatches retention time and MS/MS

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.